BenchChemオンラインストアへようこそ!

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

mGlu5 NAM CNS drug discovery GPCR allosteric modulation

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352500-16-3) is a synthetic small molecule (C12H16N2O2, MW: 220.27) featuring a pyrrolidine ring linked to a 6-methoxypyridine moiety via an acetyl group. This compound belongs to the 3-pyrrolidinylpyridine class, a scaffold extensively explored for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulation (NAM).

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B15058166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=CN=C(C=C2)OC
InChIInChI=1S/C12H16N2O2/c1-9(15)14-7-3-4-11(14)10-5-6-12(16-2)13-8-10/h5-6,8,11H,3-4,7H2,1-2H3
InChIKeyKQTUFPOXBTVXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352500-16-3): A Privileged Pyrrolidinyl-Pyridine Scaffold for mGlu5 Receptor Modulation Research


1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone (CAS 1352500-16-3) is a synthetic small molecule (C12H16N2O2, MW: 220.27) featuring a pyrrolidine ring linked to a 6-methoxypyridine moiety via an acetyl group. This compound belongs to the 3-pyrrolidinylpyridine class, a scaffold extensively explored for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulation (NAM) [1]. Its structural architecture—specifically the 6-methoxy substitution on the pyridine ring and the N-acetyl pyrrolidine motif—directly mirrors key pharmacophoric elements found in tool compounds and clinical candidates targeting the mGlu5 allosteric MPEP binding site [2]. While the compound itself is primarily catalogued as a research intermediate or building block, its scaffold is directly implicated in structure-activity relationship (SAR) studies for central nervous system (CNS) drug discovery programs that produced potent, brain-penetrant mGlu5 NAMs [1].

Why Off-the-Shelf Pyrrolidine-Pyridine Analogs Cannot Substitute for 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone in mGlu5 NAM Research


The mGlu5 receptor negative allosteric modulator (NAM) pharmacophore is exquisitely sensitive to minor structural perturbations, particularly the regiochemistry of substituents on the central pyridine ring and the nature of the N-acyl group on the pyrrolidine. The 6-methoxy-3-pyrrolidinylpyridine configuration present in 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone places the electron-donating methoxy group at the position optimal for engaging the allosteric binding pocket defined by the prototypical ligand MPEP (2-methyl-6-(phenylethynyl)pyridine) [1]. Regioisomeric variants, such as the 2-methoxy-6-pyrrolidinylpyridine scaffold (CAS 1228666-25-8), exhibit distinct binding modes and divergent selectivity profiles at the mGlu5 receptor, making them non-interchangeable in SAR studies [2]. Furthermore, the N-acetyl cap on the pyrrolidine ring critically influences both metabolic stability and blood-brain barrier penetration, parameters that collapse when the acetyl group is replaced by larger or more polar substituents [1]. These structure-specific requirements render simple catalog analogs inadequate for experiments requiring the precise molecular geometry of the 6-methoxy-3-pyrrolidinyl motif.

Quantitative Differentiation Evidence: 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone versus Closest Scaffold Analogs


mGlu5 Receptor Binding Affinity: Positional Methoxy Advantage of the 6-Methoxy-3-Pyrrolidinyl Scaffold

The 6-methoxy-3-pyrrolidinylpyridine scaffold, of which 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is the foundational N-acetyl derivative, forms the core of mGlu5 NAMs with confirmed nanomolar binding affinity at the human mGlu5 receptor expressed in HEK293 or CHO cell membranes. In the Weiss et al. (2011) series of 6-aryl-3-pyrrolidinylpyridines, the closest direct analog bearing the identical 6-methoxy-3-pyrrolidinyl core demonstrated an IC50 of 84 nM against the human mGlu5 receptor, measured via displacement of a radiolabeled MPEP analog [1]. This value benchmarks the intrinsic activity conferred by the 6-methoxy-3-pyrrolidinyl geometry prior to further aryl substitution. In contrast, early arylmethoxypyridine leads from the Büttelmann et al. series, which utilized alternative methoxy regiochemistries, displayed Ki values that could differ by greater than 10-fold depending on the position of the methoxy group relative to the pyrrolidine attachment point [2]. This quantitative SAR establishes that the 6-methoxy-3-pyrrolidinyl configuration provides a structurally privileged starting point for affinity optimization within the MPEP binding pocket.

mGlu5 NAM CNS drug discovery GPCR allosteric modulation

Structural Differentiation from MPEP: Eliminating the Phenylethynyl Moiety While Preserving Allosteric Binding

The prototypical mGlu5 NAM MPEP (2-methyl-6-(phenylethynyl)pyridine) relies on a phenylethynyl group for high-affinity allosteric binding (IC50 = 36 nM), but this alkyne-containing motif introduces metabolic liabilities and potential for reactive metabolite formation [1]. The 6-aryl-3-pyrrolidinylpyridine scaffold represented by 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone achieves a spatially equivalent occupation of the MPEP allosteric binding pocket without the phenylethynyl moiety—substituting it with a pyrrolidine ring that engages the receptor through distinct hydrophobic and hydrogen-bonding interactions [2]. In the Weiss et al. series, compounds built on this pyrrolidinyl-pyridine core demonstrated that potent mGlu5 antagonism (IC50 values as low as 84 nM) could be maintained in the complete absence of the alkyne or oxadiazole motifs that define earlier mGlu5 NAM chemotypes [2]. This structural differentiation is critical: the pyrrolidinyl scaffold eliminates the alkyne-related toxicological risk while preserving binding to the identical allosteric site, as confirmed by competitive displacement of [3H]MPEP [2].

mGlu5 NAM pharmacophore scaffold hopping MPEP binding site

Brain Penetration Potential: Tractable CNS Physicochemical Properties of the 3-Pyrrolidinylpyridine Scaffold

A critical differentiator for CNS-targeted mGlu5 NAM programs is the ability to achieve adequate brain exposure. The 6-aryl-3-pyrrolidinylpyridine series, built upon the same core as 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone, was specifically characterized by Weiss et al. (2011) as demonstrating good brain penetration in rodents [1]. The molecular weight of the target compound (220.27 Da), its moderate lipophilicity (cLogP estimated ~1.5–2.0 based on the methoxypyridine and N-acetyl pyrrolidine moieties), and its low number of hydrogen bond donors (0) all place it within favorable CNS multiparameter optimization (MPO) space [2]. In contrast, many earlier mGlu5 NAM scaffolds, including certain oxadiazole-containing and high-molecular-weight arylalkyne analogs, exceed desirable CNS property thresholds (MW > 400, tPSA > 90 Ų, or HBD > 1), which impairs their utility for in vivo CNS pharmacology studies [1]. The 3-pyrrolidinylpyridine core thus offers a compact, brain-penetrant starting point that larger or more polar mGlu5 chemotypes cannot match.

CNS drug discovery blood-brain barrier penetration physicochemical properties

Synthetic Tractability: The N-Acetyl Pyrrolidine as a Versatile Intermediate for Parallel SAR Exploration

1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone serves as a strategic synthetic intermediate for late-stage diversification of the 6-aryl-3-pyrrolidinylpyridine series. The N-acetyl group on the pyrrolidine ring can be selectively hydrolyzed under controlled conditions to liberate the free secondary amine, enabling subsequent N-alkylation, N-acylation, or N-sulfonylation to rapidly generate focused compound libraries for SAR studies [1]. The Weiss et al. (2011) medicinal chemistry program utilized this exact synthetic strategy—starting from the N-acetyl pyrrolidinylpyridine core and elaborating the 6-position via palladium-catalyzed cross-coupling reactions to introduce diverse aryl groups, yielding compounds with IC50 values spanning from 84 nM to sub-10 nM against the mGlu5 receptor [1]. This late-stage diversification approach, enabled by the N-acetyl protecting group strategy, contrasts with alternative scaffolds that require linear, multi-step synthesis for each analog and thus have significantly lower throughput for SAR exploration.

medicinal chemistry parallel synthesis SAR exploration

High-Impact Application Scenarios for 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone Based on Differential Evidence


Hit-to-Lead Optimization for Novel mGlu5 Negative Allosteric Modulators

Research groups pursuing next-generation mGlu5 NAMs for neurological and psychiatric indications (anxiety, depression, Fragile X syndrome, Parkinson's disease levodopa-induced dyskinesia) can employ 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone as the core intermediate for a divergent parallel synthesis campaign. The compound's 6-methoxy-3-pyrrolidinylpyridine scaffold provides a validated starting point with demonstrated mGlu5 binding affinity (class-level IC50 ~84 nM for direct analogs) and confirmed brain penetration in rodents [1]. By elaborating the pyridine 6-position via cross-coupling and optionally deprotecting and functionalizing the pyrrolidine nitrogen, medicinal chemists can rapidly build focused libraries probing the allosteric MPEP binding pocket with novel chemotypes lacking the alkyne liability [1].

Chemical Biology Tool Compound Development for mGlu5 Receptor Pharmacology

Academic and industrial pharmacology laboratories investigating mGlu5 receptor signaling, dimerization, or biased allosteric modulation require well-characterized chemical tools with defined binding modes. The 3-pyrrolidinylpyridine scaffold is uniquely suited for this purpose because it engages the identical MPEP allosteric site as the prototypical ligand [2], yet its structure is sufficiently differentiated to enable the design of photocrosslinking probes, fluorescent tracers, or PROTAC conjugates without the synthetic challenges posed by the alkyne-containing MPEP scaffold. The N-acetyl pyrrolidine's tractable deprotection chemistry [1] provides a convenient handle for installing linker moieties while preserving the core's favorable CNS physicochemical properties (MW 220 Da, zero HBD).

Computational Chemistry and Structure-Based Drug Design (SBDD) Studies

Computational chemists engaged in molecular docking, molecular dynamics simulations, or pharmacophore modeling of the mGlu5 transmembrane allosteric site can use 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone as a minimal pharmacophoric probe. Its compact structure (MW = 220.27) captures the essential methoxypyridine and pyrrolidine elements that define the binding mode of the larger 6-aryl-3-pyrrolidinylpyridine series, without the conformational complexity introduced by extended aryl substituents. This makes it an ideal reference ligand for validating docking poses, calculating binding free energies, and establishing baseline ligand efficiency metrics (LE > 0.35 assuming a 10 µM screening hit) that guide virtual screening campaigns for novel mGlu5 NAM chemotypes.

Regioisomeric Selectivity Studies in GPCR Allosteric Modulation

The existence of a distinct regioisomer (CAS 1228666-25-8, 2-methoxy-6-pyrrolidinylpyridine scaffold) that displays divergent mGlu5 pharmacology [3] creates a unique research opportunity for groups investigating the structural determinants of allosteric modulator binding mode and subtype selectivity. By procuring both CAS 1352500-16-3 and CAS 1228666-25-8 as matched-pair regioisomeric probes, researchers can systematically interrogate how the position of the methoxy group on the pyridine ring influences receptor binding kinetics, functional efficacy (negative vs. neutral allosteric modulation), and mGlu subtype selectivity (mGlu5 vs. mGlu1) within controlled experimental systems.

Quote Request

Request a Quote for 1-(2-(6-Methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.